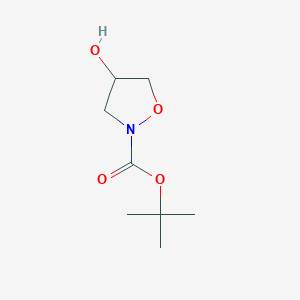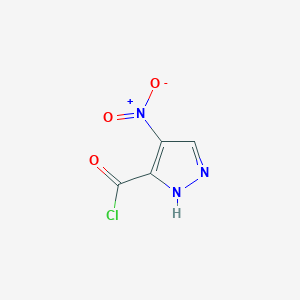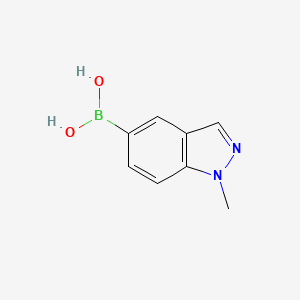
1-Methyl-1H-indazole-5-boronic acid
Overview
Description
1-Methyl-1H-indazole-5-boronic acid is a boronic acid derivative with the molecular formula C8H9BN2O2.
Mechanism of Action
Target of Action
1-Methyl-1H-indazole-5-boronic acid, also known as (1-methyl-1H-indazol-5-yl)boronic acid, is a type of organoboron compound Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction .
Mode of Action
In the context of Suzuki-Miyaura coupling reactions, this compound acts as a reagent . The boronic acid group in the compound interacts with a palladium catalyst and another organic compound to form a new carbon-carbon bond . This process involves the transmetalation of the boronic acid group to the palladium catalyst .
Biochemical Pathways
The compound’s role in suzuki-miyaura coupling reactions suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have certain chemical properties, such as the ability to form reversible covalent bonds with diols, which may influence its bioavailability .
Result of Action
As a reagent in suzuki-miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .
Action Environment
The action of this compound, like other boronic acids, can be influenced by environmental factors such as pH and temperature . For instance, boronic acids can undergo hydrolysis in acidic or alkaline conditions . Additionally, the compound is stable in air but may decompose at high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-5-boronic acid can be synthesized through several methods. One common approach involves the borylation of 1-methyl-1H-indazole using boronic acid derivatives. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often involves large-scale borylation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indazole-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.
Major Products:
Biaryls: From Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation reactions.
Substituted Indazoles: From substitution reactions.
Scientific Research Applications
1-Methyl-1H-indazole-5-boronic acid has several applications in scientific research:
Comparison with Similar Compounds
- 1H-Indazole-5-boronic acid
- 1-Methyl-1H-indazole-3-boronic acid
- 1H-Indazole-3-boronic acid
Comparison: 1-Methyl-1H-indazole-5-boronic acid is unique due to its specific substitution pattern, which influences its reactivity and binding properties. Compared to 1H-Indazole-5-boronic acid, the methyl group at the 1-position can enhance its stability and alter its electronic properties, making it more suitable for certain applications .
Properties
IUPAC Name |
(1-methylindazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-8-3-2-7(9(12)13)4-6(8)5-10-11/h2-5,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZFXDGMBDJLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626443 | |
| Record name | (1-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590418-08-9 | |
| Record name | (1-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-indazole-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


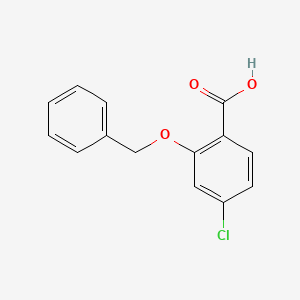

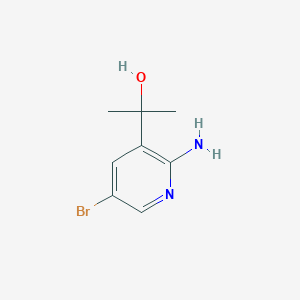
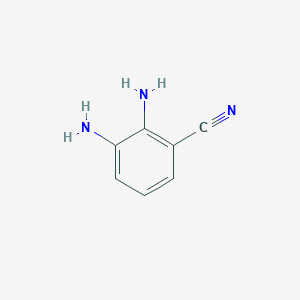

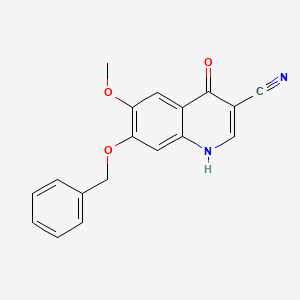
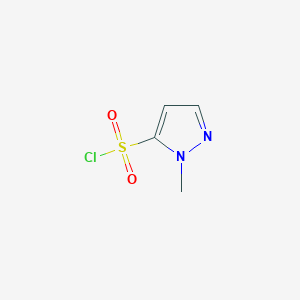



![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)
